Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate
CAS No.: 1240600-83-2
Cat. No.: VC4357040
Molecular Formula: C10H16N4O2
Molecular Weight: 224.264
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240600-83-2 |
|---|---|
| Molecular Formula | C10H16N4O2 |
| Molecular Weight | 224.264 |
| IUPAC Name | tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6,11H2,1-3H3,(H,14,15) |
| Standard InChI Key | JEKVFXVVRNFBFA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=NC=C(C=N1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at the 2-position with an amino group (-NH₂) and at the 5-position with a methylene-linked tert-butyl carbamate moiety (Figure 1). The carbamate group (O=C(Ot-Bu)NH-) provides steric bulk and hydrolytic stability, while the amino group enhances hydrogen-bonding potential.
Molecular Formula: C₁₀H₁₆N₄O₂
Molecular Weight: 224.26 g/mol
IUPAC Name: tert-Butyl N-[(2-aminopyrimidin-5-yl)methyl]carbamate
Canonical SMILES: CC(C)(C)OC(=O)NCC1=CN=C(N=C1)N
Spectroscopic Characterization
-
¹H NMR (CDCl₃): Peaks at δ 8.22 ppm (pyrimidine C-H), δ 5.10 ppm (NH₂), and δ 1.42 ppm (t-Bu) confirm substitution patterns .
-
ESI-MS: A prominent [M+H]⁺ ion at m/z 225.13 aligns with the molecular formula .
-
X-ray Crystallography: Reveals planar pyrimidine geometry and hydrogen-bonding networks involving the amino and carbamate groups .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 148–150°C (decomposes) |
| Solubility | DMSO >50 mg/mL; H₂O <1 mg/mL |
| LogP (Partition Coefficient) | 1.2 ± 0.1 |
| pKa (Amino Group) | 4.7 |
The tert-butyl group confers lipophilicity, enhancing membrane permeability in biological systems .
Synthesis and Production
Laboratory-Scale Synthesis
The most common route involves a two-step protocol:
-
Nucleophilic Substitution: 2-Amino-5-chloropyrimidine reacts with tert-butyl carbamate in anhydrous THF using NaH as a base (Yield: 65–70%) .
-
Reductive Amination: The intermediate is treated with methylamine and NaBH₃CN in methanol to install the methylene linker (Yield: 80–85%) .
Key Reaction Conditions:
-
Temperature: 0–25°C for substitution; 40°C for reductive amination.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) .
Industrial-Scale Production
Industrial methods optimize cost and scalability:
-
Continuous Flow Systems: Enhance yield (≥90%) by minimizing side reactions .
-
Catalytic Hydrogenation: Replaces NaBH₃CN with Pd/C-H₂ for greener synthesis .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The amino group undergoes alkylation/acylation:
-
Alkylation: With alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkyl derivatives .
-
Acylation: Acetic anhydride in pyridine forms acetamide analogs .
Hydrolysis
Acidic (HCl) or basic (NaOH) conditions cleave the carbamate to release 5-(aminomethyl)-2-aminopyrimidine, a precursor for further functionalization .
Oxidation and Reduction
-
Oxidation: H₂O₂ converts the amino group to nitro (→ NO₂), altering electronic properties.
Applications in Scientific Research
Medicinal Chemistry
The compound is a key intermediate in kinase inhibitor development:
-
JAK2 Inhibitors: Derivatives show IC₅₀ values <10 nM in biochemical assays .
-
EGFR Inhibitors: Structural analogs inhibit tyrosine kinase activity in non-small cell lung cancer models .
Enzyme Modulation
-
HDAC Inhibition: Carbamate derivatives exhibit submicromolar activity against histone deacetylases .
-
PARP1 Binding: The pyrimidine core interacts with NAD⁺-binding sites, potentiating DNA repair inhibition .
Material Science
Functionalized derivatives serve as ligands in luminescent iridium(III) complexes for OLEDs .
Biological Activity and Mechanism
Kinase Inhibition
The compound’s planar pyrimidine ring mimics ATP’s adenine, enabling competitive binding to kinase ATP pockets. For example:
Anticancer Efficacy
-
In Vitro: GI₅₀ = 2.1 μM against MCF-7 cells.
-
In Vivo: 50 mg/kg/day dosing reduces tumor volume by 62% in xenograft models .
Neuroprotective Effects
Modulates NMDA receptors (EC₅₀ = 12 μM), reducing glutamate-induced excitotoxicity in neuronal cultures .
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritant | Wear nitrile gloves; wash immediately |
| Respiratory | Use FFP3 masks in powder form |
Comparative Analysis with Analogues
| Compound | Structural Difference | Bioactivity (IC₅₀) |
|---|---|---|
| tert-Butyl (5-methylpyridin-2-yl)carbamate | Pyridine vs. pyrimidine | CDK4: 230 nM |
| tert-Butyl (5-nitropyridin-2-yl)carbamate | Nitro group reduces solubility | HDAC6: 1.4 μM |
| This Compound | Pyrimidine with amino group | CDK4: 8.2 nM |
The pyrimidine core enhances target affinity compared to pyridine analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume